Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells: 4-CF₃ vs. Unsubstituted Benzamide
In an MTT assay against MDA-MB-231 triple‑negative breast cancer cells, the target compound (4‑CF₃) exhibited an IC₅₀ of 12.5 µM, which is a moderate but measurable growth inhibition . By comparison, the unsubstituted N‑(pyrazolo[1,5-a]pyrimidin‑6‑yl)benzamide analog showed no reported antiproliferative activity up to 50 µM in the same cell line, indicating that the 4‑trifluoromethyl group is likely critical for cytotoxicity in this model . The control compound YM155 (survivin inhibitor) had an IC₅₀ of 7.8 µM, providing a benchmark for activity .
| Evidence Dimension | Antiproliferative IC₅₀ in human breast cancer cells (MTT assay) |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM (MDA-MB-231) |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (unsubstituted): IC₅₀ > 50 µM (inactive); YM155 control: IC₅₀ = 7.8 µM |
| Quantified Difference | Target compound is >4‑fold more potent than the unsubstituted analog; approximately 1.6‑fold less potent than YM155. |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay; 48‑72 h exposure |
Why This Matters
The data establishes that the 4‑CF₃ substituent imparts measurable anticancer activity where the parent benzamide is inactive, justifying selection of the fluorinated derivative for oncology screening programs over simpler analogs.
